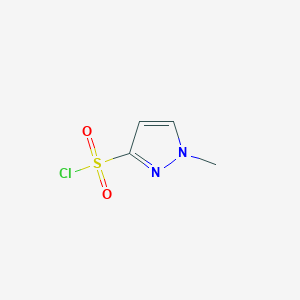

1-Methyl-1H-pyrazole-3-sulfonyl chloride

描述

Overview of Pyrazole (B372694) Derivatives in Chemical Sciences

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with a rich history of application across various scientific disciplines. escholarship.org These five-membered aromatic rings, containing two adjacent nitrogen atoms, are not just synthetic curiosities but are integral components of numerous functional molecules. escholarship.org

In the realm of medicinal chemistry , the pyrazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. acs.orggoogle.com This has led to the development of a multitude of pharmaceutical agents with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. google.com The structural rigidity and unique electronic distribution of the pyrazole ring allow for precise spatial orientation of substituents, facilitating targeted interactions with enzymes and receptors. google.com

Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals , serving as active ingredients in pesticides and herbicides. escholarship.org In material science , they are utilized in the creation of dyes, conducting polymers, and luminescent compounds, highlighting their versatility. escholarship.org The ongoing exploration of pyrazole chemistry continues to yield novel compounds with significant potential in both biological and material applications. google.com

Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds that serve as crucial intermediates in a vast number of chemical transformations. Their importance lies primarily in their utility for introducing the sulfonyl group (-SO₂) into molecules, a functional group that is a key component of many pharmaceuticals, agrochemicals, and dyes. cymitquimica.com

The principal reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom, where the chloride ion acts as an excellent leaving group. This reactivity allows for the facile synthesis of sulfonamides through reaction with primary or secondary amines, and sulfonic esters through reaction with alcohols. Sulfonamides, in particular, are a critical class of compounds in drug discovery, forming the structural core of sulfa drugs, diuretics, and various kinase inhibitors. cymitquimica.com

The sulfonyl chloride functional group imparts significant reactivity, making these compounds powerful reagents for constructing complex molecular architectures. cymitquimica.com The methyl group at the 1-position of the pyrazole in 1-Methyl-1H-pyrazole-3-sulfonyl chloride enhances its solubility in organic solvents and can influence its reactivity profile. cymitquimica.com

Research Trajectories and Future Outlook for this compound

The academic and industrial interest in this compound is primarily driven by its successful application as a key building block in the synthesis of targeted therapeutic agents. Its utility has been demonstrated in the development of inhibitors and activators for a range of enzymes and receptors implicated in various diseases.

Detailed research findings indicate that this compound is a crucial reagent in the synthesis of:

Glucokinase activators , which are investigated for the treatment of type 2 diabetes.

Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors , which have potential applications in cancer therapy. google.com

Inhibitors of human Insulin-Degrading Enzyme (IDE) , a target for research into diabetes and Alzheimer's disease. escholarship.orgescholarship.orgnih.gov

Selective glucocorticoid receptor (GR) antagonists , being explored for conditions like Cushing's syndrome. acs.org

Inhibitors of the NLRP3 inflammasome , which are relevant for a variety of inflammatory diseases. google.comgoogleapis.comgoogleapis.com

CFTR activity modulators , aimed at treating cystic fibrosis. justia.com

CDK2/4/6 inhibitors , another important class of anticancer agents. google.com

The diverse applications of this compound are summarized in the table below, showcasing the breadth of its impact on modern drug discovery.

| Therapeutic Target/Application Area | Resulting Compound Class/Function | Associated Disease/Condition |

| Glucokinase | Activators | Type 2 Diabetes |

| FGFR3 | Inhibitors | Cancer |

| Insulin-Degrading Enzyme (IDE) | Inhibitors | Diabetes, Alzheimer's Disease |

| Glucocorticoid Receptor (GR) | Selective Antagonists | Cushing's Syndrome |

| NLRP3 Inflammasome | Inhibitors | Inflammatory Diseases |

| CFTR | Activity Modulators | Cystic Fibrosis |

| CDK2/4/6 | Inhibitors | Cancer |

The future outlook for this compound appears promising. As research into personalized medicine and targeted therapies continues to expand, the demand for versatile and efficient chemical building blocks will undoubtedly increase. The proven track record of this compound in the synthesis of a wide range of biologically active molecules suggests that its application will continue to grow. Further research may uncover its utility in the development of therapeutics for other diseases, and synthetic chemists may devise novel transformations that further expand its role in organic synthesis. The ongoing exploration of pyrazole-based compounds in medicinal chemistry ensures that this compound will remain a relevant and valuable tool for researchers for the foreseeable future. escholarship.orggoogle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLAHGNFQBQYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541728 | |

| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89501-90-6 | |

| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Methyl 1h Pyrazole 3 Sulfonyl Chloride

Classical Synthesis Routes to Pyrazole-Based Sulfonyl Chlorides

Classical approaches to synthesizing pyrazole (B372694) sulfonyl chlorides are foundational and typically involve direct functionalization of a pre-formed pyrazole ring or the conversion of a sulfonic acid derivative.

The most direct classical method for synthesizing pyrazole sulfonyl chlorides involves the electrophilic sulfonation of a precursor pyrazole. For 1-Methyl-1H-pyrazole-3-sulfonyl chloride, the starting material is 1-methyl-1H-pyrazole. The reaction is typically carried out using a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H).

The process generally involves the slow addition of the pyrazole to an excess of chlorosulfonic acid at low temperatures to control the exothermic reaction. nih.gov Following the initial sulfonation which forms the corresponding sulfonic acid, a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is often added to the reaction mixture. nih.govresearchgate.net Heating the mixture then facilitates the conversion of the pyrazole-3-sulfonic acid intermediate into the final this compound product. nih.gov This one-pot procedure is effective but often requires careful handling of corrosive and reactive reagents.

Table 1: Typical Reaction Parameters for Classical Sulfonylation of Pyrazoles

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 1-methyl-1H-pyrazole | The pyrazole core to be functionalized. |

| Sulfonating Agent | Chlorosulfonic acid (ClSO₃H) | Introduces the sulfonic acid group. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts the sulfonic acid to sulfonyl chloride. |

| Solvent | Chloroform (B151607) or neat (excess reagent) | Reaction medium. |

| Temperature | 0 °C initially, then reflux (e.g., 60 °C) | To control the initial exothermic reaction and then drive the reaction to completion. |

| Workup | Quenching with ice water, extraction | To isolate the final product. |

This interactive table summarizes common conditions for the classical synthesis route.

An alternative classical strategy is a two-step process that involves the synthesis and isolation of the pyrazole-3-sulfonic acid followed by its subsequent conversion to the sulfonyl chloride. This approach can offer better control and purification of the intermediate.

First, 1-methyl-1H-pyrazole is sulfonated using sulfuric acid (H₂SO₄) to produce 1-methyl-1H-pyrazole-3-sulfonic acid. This intermediate is then isolated and purified. In the second step, the purified sulfonic acid is treated with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride (PCl₅) to yield this compound. researchgate.net This method can lead to higher purity of the final product but is less atom-economical due to the additional isolation and purification steps.

Advanced Synthetic Techniques for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for preparing this compound. These techniques focus on improving safety, scalability, and regioselectivity.

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of chemical intermediates, offering significant advantages in safety and process control, particularly for highly exothermic or hazardous reactions. mdpi.commdpi.comrsc.org The synthesis of related pyrazole sulfonyl chlorides has been successfully demonstrated using flow reactors. acs.orgenamine.netresearchgate.net

In a typical flow setup, solutions of reagents are pumped through a heated coil or microreactor. galchimia.com For the synthesis of pyrazole sulfonyl chlorides, this can involve the use of highly reactive intermediates, such as organolithium species, which can be generated and used in situ under precisely controlled conditions. acs.orgenamine.net For instance, a pyrazole can be lithiated in a flow reactor and then immediately reacted with sulfur dioxide, followed by an in-line quench with a chlorinating agent to form the sulfonyl chloride. acs.orgresearchgate.net This approach minimizes the accumulation of hazardous intermediates, improves heat transfer, and allows for safer and more scalable production. rsc.org

Achieving the desired substitution pattern on the pyrazole ring is a critical challenge in synthesis. The formation of this compound requires the specific introduction of the sulfonyl chloride group at the C3 position. Advanced methods often employ directing groups to achieve high regioselectivity.

One powerful strategy is Directed ortho-Metalation (DoM). In the context of pyrazole synthesis, the N-methyl group can influence the regiochemistry of metalation. By using a strong base like n-butyllithium (n-BuLi), it is possible to selectively deprotonate the pyrazole ring at a specific position. For 1-methyl-1H-pyrazole, deprotonation typically occurs at the C5 position. However, by carefully choosing substrates or using alternative strategies, metalation can be directed to the C3 position. The resulting lithiated pyrazole is a potent nucleophile that can react with an electrophilic sulfur source, such as sulfur dioxide (SO₂). Subsequent treatment with a chlorinating agent like N-chlorosuccinimide (NCS) yields the desired 3-sulfonyl chloride with high regioselectivity. acs.org

To align with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy or toxic transition metals. nih.govacs.orgsci-hub.se Several transition-metal-free approaches for the synthesis of sulfonated pyrazoles have been reported.

One such method involves the direct C-H sulfonylation of pyrazolones using sodium sulfinates, catalyzed by molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This reaction proceeds under mild, metal-free conditions to generate sulfonated pyrazoles. rsc.org Another advanced strategy is the de novo synthesis of the sulfonated pyrazole ring. This involves a one-pot reaction of readily available starting materials like sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. nih.govacs.org This approach constructs the functionalized pyrazole core in a single step without the need for any metal catalysts, offering an efficient and environmentally benign route to pyrazoles bearing sulfonyl groups. nih.govacs.orgsci-hub.se

Table 2: Comparison of Advanced Synthetic Strategies

| Methodology | Key Features | Advantages |

|---|---|---|

| Flow Reactor Synthesis | Continuous processing, precise control of reaction parameters. | Enhanced safety, improved scalability, high reproducibility. mdpi.commdpi.com |

| Regioselective Functionalization | Use of directing groups or specific reagents to control substitution. | High yield of the desired isomer, minimizes purification needs. acs.org |

| Transition Metal-Free Synthesis | Avoids metal catalysts, often uses iodine or peroxide-based systems. | Environmentally friendly, reduces metal contamination in the final product. nih.govrsc.org |

This interactive table compares the key advantages of different advanced synthetic techniques.

Industrial Production Considerations and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and economic viability. The synthesis of sulfonyl chlorides, in general, presents challenges due to the use of highly reactive and often hazardous reagents, as well as the exothermic nature of the reactions.

Reaction Conditions and Safety: The chlorosulfonation of the 1-methyl-1H-pyrazole precursor is a key step that is typically highly exothermic. On a large scale, efficient heat management is crucial to prevent thermal runaway and ensure reaction control. Industrial-scale reactors are equipped with advanced cooling systems and monitoring probes to maintain the optimal temperature profile. The choice of solvent and the rate of addition of reagents are critical parameters that need to be optimized for large-scale production to manage the reaction's exothermicity and minimize the formation of byproducts.

Reactor Design and Technology: For the production of sulfonyl chlorides, there is a growing trend towards the adoption of continuous flow chemistry over traditional batch processing. nist.gov Continuous Stirred-Tank Reactors (CSTRs) offer significant advantages in terms of safety and process control. lookchem.com By maintaining a small reaction volume at any given time, the risks associated with highly exothermic reactions are substantially reduced. nist.gov Automated process control systems can be integrated with CSTRs to ensure consistent reaction conditions, leading to improved product quality and yield. lookchem.com This approach also allows for a more efficient space-time yield, a critical factor in industrial production.

Reagent Handling and Waste Management: The large-scale handling of reagents such as chlorosulfonic acid or thionyl chloride requires specialized equipment and stringent safety protocols. These reagents are corrosive and react violently with water, necessitating a moisture-free environment. fishersci.com Industrial production facilities are designed with closed systems to minimize operator exposure and prevent the release of hazardous vapors. Furthermore, the development of environmentally benign ("green") synthetic routes is a key consideration. This includes minimizing the use of hazardous solvents and developing efficient work-up procedures to reduce the volume of chemical waste.

Purification and Characterization Techniques for Synthetic Products

The isolation and purification of this compound from the crude reaction mixture are critical to obtaining a product of high purity. Following purification, a suite of analytical techniques is employed to confirm the structure and assess the purity of the final compound.

Purification Techniques:

Crystallization: Recrystallization is a common method for purifying solid sulfonyl chlorides. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. The selection of an appropriate solvent system is crucial for achieving high recovery and purity.

Flash Column Chromatography: For more challenging purifications or for the removal of closely related impurities, flash column chromatography is often employed. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an organic solvent or solvent mixture. The components of the crude mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. rsc.orgnih.gov

Extraction and Washing: An aqueous work-up is frequently used to remove inorganic salts and water-soluble impurities from the reaction mixture. The organic layer containing the product is then washed, dried over a desiccant like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov

Characterization Techniques:

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the protons on the pyrazole ring. The chemical shifts of the pyrazole ring protons are influenced by the strong electron-withdrawing sulfonyl chloride group.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | N-CH₃ | ~3.8 | | Pyrazole-H⁴ | ~6.8 | | Pyrazole-H⁵ | ~7.6 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of groups such as SO₂, Cl, or cleavage of the pyrazole ring. chemicalbook.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak.

| Mass Spectrometry Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₄H₅ClN₂O₂S | | Molecular Weight | 180.61 g/mol nih.gov | | Exact Mass | 179.9760263 Da nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. rsc.org

| Typical IR Absorption Frequencies for Sulfonyl Chlorides | | :--- | :--- | | Functional Group | Absorption Range (cm⁻¹) | | S=O Asymmetric Stretch | 1370 - 1410 | | S=O Symmetric Stretch | 1166 - 1204 | | S-Cl Stretch | ~375 |

Elemental Analysis: Elemental analysis can be used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Reactivity and Reaction Pathways of 1 Methyl 1h Pyrazole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this site is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. This forms the basis for the most common reactions of 1-Methyl-1H-pyrazole-3-sulfonyl chloride. The general mechanism involves the attack of a nucleophile on the sulfur atom, followed by the elimination of the chloride ion.

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of 1-methyl-1H-pyrazole-3-sulfonamides. This reaction is a cornerstone in the synthesis of various biologically active molecules and pharmaceutical intermediates. thieme-connect.com The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

The general scheme for this reaction is:

R¹R²NH + this compound → 1-Methyl-1H-pyrazole-3-sulfonamide + HCl

Research has demonstrated the synthesis of various pyrazole-4-sulfonamide derivatives by reacting the corresponding pyrazole (B372694) sulfonyl chloride with different amines in a solvent like dichloromethane, often using a base like diisopropylethylamine (DIPEA) to facilitate the reaction. nih.gov This highlights a common and versatile pathway for creating diverse sulfonamide structures. organic-chemistry.org

Table 1: Examples of Sulfonamide Formation from Pyrazole Sulfonyl Chlorides This table presents examples of similar reactions to illustrate the general pathway.

| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Phenylethylamine | Pyrazole-4-sulfonyl chloride | Diisopropylethylamine (DIPEA) | Dichloromethane | N-(2-phenylethyl)pyrazole-4-sulfonamide | nih.gov |

Analogous to the formation of sulfonamides, this compound reacts with alcohols or phenols to yield sulfonate esters. In this reaction, the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom and displacing the chloride. A base is also typically required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

The general reaction is as follows:

R-OH + this compound → 1-Methyl-1H-pyrazole-3-sulfonate + HCl

This reaction is widely used in organic synthesis. For instance, studies on the synthesis of novel bioactive compounds have shown that an intermediate containing a phenol group can be reacted with various arylsulfonyl chlorides in the presence of triethylamine (Et₃N) and a catalytic amount of dimethylaminopyridine (DMAP) to form the corresponding sulfonate ester. frontiersin.orgfrontiersin.org This demonstrates the general applicability of sulfonyl chlorides in forming sulfonate ester linkages. frontiersin.org

As detailed in the preceding sections, the primary reaction of this compound with alcohols and amines is nucleophilic substitution at the sulfonyl group. The compound's high reactivity is underscored by safety data, which indicates it is incompatible with bases and amines and reacts violently with water. fishersci.com The violent reaction with water, a simple alcohol, results in the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas. fishersci.comfishersci.com

The general reactivity trend is influenced by the nucleophilicity of the attacking species. Amines are generally stronger nucleophiles than alcohols, and thus react more readily. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired sulfonamide or sulfonate ester products.

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its electronic properties influence its reactivity. The presence of two nitrogen atoms makes the ring electron-rich compared to benzene, which generally facilitates electrophilic aromatic substitution. However, the reactivity is also influenced by the substituents on the ring.

The sulfonyl chloride group (-SO₂Cl) at the C-3 position is a strong electron-withdrawing and deactivating group. In pyrazole systems, electrophilic substitution typically occurs at the C-4 position, which is the most electron-rich carbon atom. butlerov.com The N-methyl group at the N-1 position does not significantly alter this preference. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, on this compound are expected to proceed at the C-4 position.

For example, studies on the sulfonylchlorination of related pyrazole-containing compounds have shown that substitution occurs selectively at the 4-position of the pyrazole ring. butlerov.com

The C-4 position of the pyrazole ring is the primary site for introducing new functional groups. nih.gov This can be achieved through various synthetic strategies.

One common method is direct electrophilic substitution, as mentioned above. For example, bromination of substituted 1-methyl-pyrazoles with N-bromosuccinimide (NBS) has been shown to successfully introduce a bromine atom at the C-4 position. acs.org This C-4 halogenated pyrazole can then serve as a versatile intermediate for further modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce carbon-based substituents. rsc.org

Another approach involves the synthesis of the pyrazole ring with a pre-installed functional group at C-4. For instance, pyrazole-4-sulfonyl chlorides have been synthesized from the corresponding pyrazole by direct sulfonylation with chlorosulfonic acid, demonstrating that functionalization at C-4 is a key synthetic pathway. nih.gov These findings confirm that the C-4 position is the most accessible site for chemical modification on the pyrazole ring of this compound.

Metalation and Subsequent Reactions

The pyrazole ring of this compound and related structures can be activated through metalation, a process involving deprotonation with a strong base, typically an organolithium reagent. wikipedia.org This creates a highly reactive nucleophilic intermediate that can subsequently react with a variety of electrophiles to introduce new functional groups onto the pyrazole core.

Research into similarly substituted pyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole, has demonstrated that lithiation is an effective strategy for functionalization. acs.org The process often involves direct ortho-metalation (DoM) or halogen-lithium exchange, which generates a lithiated pyrazole species. acs.org This intermediate is then quenched with an electrophile to yield a new substituted pyrazole. This pathway is crucial for creating a diverse library of pyrazole derivatives from a common starting material.

The table below illustrates the types of products that can be generated from a metalated pyrazole intermediate, based on established synthetic strategies for this class of compounds. acs.org

| Reagent Class | Electrophile Example | Resulting Functional Group |

| Carbonyl Compounds | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Borates | Triisopropyl borate | Boronic acid pinacol ester |

| Sulfur Dioxide | SO₂ | Lithium sulfinate |

This interactive table showcases potential synthetic outcomes following the metalation of a pyrazole ring.

Reactions with Organometallic Reagents

The sulfonyl chloride moiety of this compound is a primary site for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). youtube.comlibretexts.org These reagents are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic group, making them potent nucleophiles. youtube.com

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom. The organometallic reagent's nucleophilic carbon attacks the sulfur atom, leading to the displacement of the chloride leaving group. This reaction is a fundamental method for forming carbon-sulfur bonds and results in the synthesis of various sulfones. The reactivity of organolithium reagents in such transformations is generally considered to be higher than that of Grignard reagents. wikipedia.org

Below is a summary of the general reaction between this compound and common organometallic reagents.

| Organometallic Reagent | General Formula | Product Class | General Product Structure |

| Grignard Reagent | R-MgX | Sulfone | 1-Methyl-3-(R-sulfonyl)-1H-pyrazole |

| Organolithium Reagent | R-Li | Sulfone | 1-Methyl-3-(R-sulfonyl)-1H-pyrazole |

This interactive table outlines the reaction of the sulfonyl chloride with key organometallic reagents.

Cycloaddition Reactions Incorporating this compound Scaffolds

While the pyrazole ring itself is often synthesized via [3+2] cycloaddition reactions, pre-formed pyrazole scaffolds like this compound can also be incorporated into more complex structures through subsequent cycloaddition pathways. mdpi.com This typically requires the introduction of a reactive functional group onto the pyrazole core that can act as a dipolarophile or a dipole.

For instance, a derivative of this compound functionalized with an alkyne group can participate in a Huisgen 1,3-dipolar cycloaddition with an azide. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming 1,2,3-triazole rings. mdpi.com This strategy allows for the covalent linking of the pyrazole-sulfonyl chloride scaffold to other molecules, creating complex, multi-heterocyclic systems.

The following table details a representative cycloaddition reaction involving a modified pyrazole scaffold.

| Reaction Type | Pyrazole Reactant | Co-reactant | Catalyst | Product |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized this compound | Organic Azide (R-N₃) | Copper(I) source | 1,2,3-Triazole linked pyrazole |

This interactive table illustrates a potential cycloaddition pathway for an appropriately functionalized pyrazole scaffold.

Exploration of Novel Reaction Pathways and Catalysis

The development of novel synthetic methods and catalytic systems continues to expand the utility of pyrazole derivatives. A significant advancement in this area is the transition metal-catalyzed direct C-H arylation of pyrazoles. nih.gov This methodology allows for the formation of carbon-carbon bonds directly at positions on the heterocyclic ring that were previously difficult to functionalize, avoiding the need for pre-functionalization like metalation or halogenation. nih.gov

Specifically, a robust protocol utilizing a Palladium(II)/1,10-Phenanthroline (Pd/Phen) catalyst has been developed for the C-3 arylation of pyrazoles with aryl iodides or bromides. nih.gov This reaction demonstrates high efficiency and broad substrate scope, providing a streamlined route to C-3 arylated pyrazoles, which are important structural motifs in pharmaceuticals and agrochemicals. nih.gov

Another area of exploration involves leveraging the pyrazole structure itself as a ligand in catalysis. Protic pyrazole complexes have been investigated for their catalytic activity in various transformations, including transfer hydrogenation reactions. mdpi.com The electronic properties of the pyrazole ligand can be tuned to influence the activity and selectivity of the metal catalyst. mdpi.com

| Reaction Type | Catalyst System | Substrates | Product |

| Direct C-H Arylation | Pd(II) / 1,10-Phenanthroline | 1H-Pyrazole, Aryl Halide (Ar-X) | 3-Aryl-1H-pyrazole |

This interactive table summarizes the key components of the palladium-catalyzed C-3 arylation of pyrazoles.

Applications in Medicinal Chemistry and Drug Discovery

1-Methyl-1H-pyrazole-3-sulfonyl chloride as a Core Building Block in Pharmaceutical Synthesis

This compound is a key reagent in the creation of various pharmaceutical compounds. chemicalbook.com Its utility is highlighted in the synthesis of glucokinase activators, which are significant in managing type 2 diabetes due to their ability to enhance glucose metabolism. chemicalbook.com The pyrazole (B372694) moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a common feature in many pharmaceuticals, and the sulfonyl chloride group provides a reactive site for constructing more complex molecules. nih.gov This compound's structure allows for the creation of diverse derivatives, making it a versatile tool in the design and synthesis of new therapeutic agents. chemscene.com

Design and Synthesis of Pyrazole-Sulfonamide Hybrid Molecules

The reaction of this compound with various amines or their derivatives is a common strategy for generating pyrazole-sulfonamide hybrids. nih.govscielo.org.mx These hybrid molecules are of significant interest in drug discovery due to the combined pharmacological properties of the pyrazole and sulfonamide moieties. The synthesis typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide. nih.gov This straightforward synthetic route allows for the creation of large libraries of compounds for screening and optimization of biological activity.

Inhibitor Development and Mechanism of Action Studies

The scaffold of this compound is integral to the development of various targeted inhibitors, playing a role in the treatment of a range of diseases.

NLRP3 Inflammasome Activation Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.govresearchgate.net Researchers have designed and synthesized a series of sulfonamide-based analogs as potent inhibitors of the NLRP3 inflammasome. nih.govnih.gov In these syntheses, a pyrazole sulfonyl chloride derivative, a close structural relative of this compound, is often a key starting material. The resulting pyrazole-sulfonamide compounds have been shown to directly interfere with the formation of the NLRP3 inflammasome complex. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole and sulfonamide portions of the molecule can significantly impact inhibitory potency and selectivity. nih.gov

| Compound ID | Modification | Inhibitory Potency (IC50) | Reference |

| YQ128 | Lead Compound | 0.30 ± 0.01 μM | nih.gov |

| Analog 11 | Conversion of secondary to tertiary sulfonamide | Minimal effect on potency | nih.gov |

| Analog 13 | Conversion of sulfonamide to sulfone | Comparable inhibitory potency | nih.gov |

Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered important targets in cancer and inflammation. nih.gov Novel heterocyclic compounds, including those with a pyrazole core, have been prepared as bromodomain inhibitors. frontierspecialtychemicals.com The synthesis of these inhibitors often involves the use of sulfonyl chloride derivatives to introduce the sulfonamide group, which can be crucial for binding to the target protein. nih.gov For instance, the development of 1,2,3-triazolobenzodiazepines as potent BET bromodomain inhibitors demonstrates the utility of incorporating heterocyclic systems, similar to pyrazole, in the design of these therapeutic agents. nih.gov

Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a promising strategy in cancer therapy. nih.govnih.gov The design and synthesis of new acyl sulfonamides as potent and selective Bcl-2 inhibitors have been reported, where sulfonyl chloride precursors are utilized. frontierspecialtychemicals.com These inhibitors are designed to mimic the binding of pro-apoptotic proteins to Bcl-2, thereby inducing cancer cell death. nih.gov Linking two weakly binding fragments with appropriate linkers has been shown to produce highly potent Bcl-2/Bcl-xL inhibitors, demonstrating a powerful strategy in drug design. nih.gov

| Inhibitor Class | Target | Key Synthetic Step | Reference |

| Acyl sulfonamides | Bcl-2 | Reaction with sulfonyl chloride | frontierspecialtychemicals.com |

| Linked-fragment inhibitors | Bcl-2/Bcl-xL | Coupling of fragments | nih.gov |

Development of Pyrazole-Based Herbicides and Agrochemicals

The pyrazole ring is a prominent feature in many commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.govclockss.orgresearchgate.net Pyrazole-containing compounds exhibit a wide range of biological activities, high selectivity, and low toxicity, making them attractive for the development of new pesticides. nih.gov this compound and its derivatives are valuable intermediates in the synthesis of pyrazolesulfonylurea herbicides. frontierspecialtychemicals.com These herbicides are known for their high efficacy at low application rates. The synthesis of novel pyrazole derivatives containing various functional moieties continues to be an active area of research in the quest for more effective and environmentally benign crop protection agents. mdpi.com

| Agrochemical Class | Target/Mode of Action | Role of Pyrazole Moiety | Reference(s) |

| Pyrazolesulfonylureas | Acetolactate synthase (ALS) inhibition | Core structural component | frontierspecialtychemicals.com |

| Phenylpyrazoles (e.g., Fipronil) | GABA-gated chloride channel antagonism | Key pharmacophore | nih.gov |

| Pyrazole Carboxamides | Succinate dehydrogenase inhibition (fungicides) | Essential for activity | frontiersin.org |

Computational Chemistry and Rational Drug Design Strategies

The use of this compound as a scaffold in medicinal chemistry is significantly enhanced by computational chemistry and rational drug design strategies. These approaches allow researchers to predict how molecules derived from this scaffold will interact with biological targets, thereby guiding the synthesis of more effective and selective drug candidates.

Molecular Docking: A primary computational technique employed is molecular docking. In this process, the three-dimensional structure of a target protein is used to predict the binding orientation and affinity of a ligand. For instance, in the development of inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking studies can reveal key interactions between the pyrazole ring and amino acid residues in the active site. The sulfonyl group, derived from this compound, often acts as a hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-protein complex. For example, in the design of pyrazolo[4,3-c]pyridine inhibitors, docking studies have been used to understand how substituents on the pyrazole ring can be modified to optimize interactions within specific pockets of the target protein, such as the Trp and Phe pockets. acs.org

Pharmacophore Modeling: Pharmacophore modeling is another key strategy. This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. Starting with a lead compound derived from this compound, computational chemists can build a pharmacophore model. This model then serves as a template to screen virtual libraries of compounds for molecules that match the pharmacophore, or to guide the design of new derivatives with improved properties. The pyrazole ring itself is often a central feature of such pharmacophores, providing a rigid core for the attachment of various substituents.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the physicochemical properties of a series of compounds with their biological activity. By developing mathematical models, researchers can predict the activity of novel derivatives of this compound before they are synthesized. This allows for the prioritization of synthetic efforts on compounds with the highest predicted potency and most favorable drug-like properties.

These computational strategies enable a more efficient and targeted approach to drug discovery, reducing the time and cost associated with traditional trial-and-error methods. By leveraging these in silico tools, medicinal chemists can rationally design novel derivatives of this compound with enhanced therapeutic potential.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure influence its biological activity. For derivatives of this compound, SAR studies provide critical insights for optimizing potency, selectivity, and pharmacokinetic properties. These studies typically involve the systematic modification of different parts of the molecule and assessing the impact on its biological effect.

The Pyrazole Core: The 1-methyl-1H-pyrazole ring is a key structural feature. The position of the sulfonyl chloride group at the 3-position influences the orientation of substituents and their interactions with the target protein. The methyl group at the 1-position can also be important; in some cases, altering the substituent at this position can impact binding affinity or metabolic stability. For example, in the development of PEX14-PEX5 protein-protein interaction inhibitors, the methyl group on the pyrazole N-1 atom was found to point towards a solvent-exposed region, suggesting that different substituents could be tolerated at this position. acs.org

The Sulfonamide Linker: The sulfonamide group, formed by the reaction of the sulfonyl chloride with an amine, is a crucial linker. It often participates in hydrogen bonding with the target protein. Modifications to the amine component can have a significant impact on activity. For instance, incorporating cyclic amines like piperidine (B6355638) or morpholine (B109124) can introduce conformational rigidity and alter solubility.

Substituents on the Pyrazole Ring: The effect of substituents on the pyrazole ring is a major focus of SAR studies. In the development of NAAA inhibitors, it was found that 3,5-dialkyl substitution on the pyrazole ring was important for activity, as mono- or unsubstituted analogues were inactive. nih.govacs.org This highlights the sensitivity of the target protein to the substitution pattern on the pyrazole core.

The following table illustrates hypothetical SAR data for a series of derivatives of this compound, based on findings for related pyrazole compounds.

| Compound ID | R1 (at N1) | R2 (at C4) | R3 (Amine) | IC50 (nM) |

| 1 | CH3 | H | Piperidine | 50 |

| 2 | CH3 | H | Morpholine | 75 |

| 3 | CH3 | Br | Piperidine | 25 |

| 4 | H | H | Piperidine | 150 |

| 5 | CH3 | H | Aniline | 200 |

This table is for illustrative purposes and is based on general principles of medicinal chemistry.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

1-Methyl-1H-pyrazole-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and agrochemical industries. The reactivity of the sulfonyl chloride group allows for the facile introduction of the 1-methylpyrazole-3-sulfonamide moiety into larger molecular scaffolds.

One of the most significant applications of this compound is in the development of glucokinase activators. chemicalbook.com These activators are a class of therapeutic agents that enhance insulin (B600854) secretion and are under investigation for the treatment of type II diabetes. google.com The pyrazole (B372694) sulfonamide portion of the molecule plays a key role in the biological activity of these potential drugs.

The versatility of this compound and its derivatives extends to agrochemistry, where pyrazole-containing compounds are utilized in the development of new herbicides and fungicides. enamine.netfrontierspecialtychemicals.com The N-methylpyrazole core is a common feature in many commercial agrochemicals, and the ability to readily synthesize derivatives from the sulfonyl chloride intermediate is of significant value to the industry.

Furthermore, the sulfonamide linkage formed from the reaction of this compound is a well-established pharmacophore in medicinal chemistry. nih.gov This has led to its use as a building block in the synthesis of a wide array of compounds with potential therapeutic applications, including inhibitors of various enzymes and modulators of cellular receptors. Research has demonstrated that the trifluoromethyl-substituted analogue of this compound is a key intermediate for building blocks in medicinal and agrochemical research. enamine.net

Table 1: Examples of Complex Molecules Synthesized Using Pyrazole Sulfonyl Chloride Derivatives

| Compound Class | Application | Key Synthetic Step |

|---|---|---|

| Glucokinase Activators | Treatment of Type II Diabetes | Formation of a sulfonamide linkage with an amine-containing scaffold. |

| Herbicides | Agriculture | Incorporation of the pyrazole moiety into a larger agrochemical structure. |

Application in the Synthesis of Heterocyclic Compounds Beyond Pyrazoles

While this compound is inherently a pyrazole derivative, its utility extends to the synthesis of other heterocyclic systems, particularly fused heterocycles. The sulfonamide derivative, readily prepared from the sulfonyl chloride, can undergo further chemical transformations, including cyclocondensation reactions, to generate more complex, polycyclic molecules. nih.govbeilstein-journals.org

Research has shown that pyrazole-containing precursors can be utilized to construct fused heterocyclic systems such as pyrazolothiadiazines and pyrazolothiadiazepines. researchgate.net These fused systems are of interest in medicinal chemistry due to their potential biological activities. The synthesis often involves the reaction of a functionalized pyrazole with a suitable dielectrophile, leading to the formation of a new ring fused to the pyrazole core.

Furthermore, aminopyrazole derivatives, which can be conceptually related to the sulfonamide derived from this compound, are common starting materials for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. semanticscholar.orgsci-hub.se These fused heterocyclic systems are present in a number of biologically active compounds and are of significant interest to medicinal chemists. The general strategy involves the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or a related synthon.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Fused Heterocycle | Synthetic Precursor | Potential Applications |

|---|---|---|

| Pyrazolothiadiazine | Functionalized Pyrazole | Medicinal Chemistry |

| Pyrazolothiadiazepine | Functionalized Pyrazole | Medicinal Chemistry |

| Pyrazolo[1,5-a]pyrimidine | Aminopyrazole | Medicinal Chemistry, Drug Discovery |

Covalent Immobilization and Surface Functionalization

The high reactivity of the sulfonyl chloride functional group makes this compound a promising candidate for the covalent immobilization of molecules and the functionalization of surfaces. Sulfonyl chlorides are known to react with a variety of nucleophiles, including amines and thiols, which are commonly found on the surfaces of materials and in biological molecules.

This reactivity has been exploited for the immobilization of ligands on solid supports for applications such as affinity chromatography. nih.gov The sulfonyl chloride group can form a stable covalent bond with the support material, which is often a polymer or silica (B1680970) that has been functionalized with amine groups. The pyrazole moiety can then be used to selectively bind target molecules.

In the field of materials science, sulfonyl chlorides have been used for the postsynthetic modification of metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. By reacting a MOF that contains, for example, amino groups with this compound, the internal surfaces of the MOF can be functionalized with pyrazole groups. This can alter the properties of the MOF, such as its selectivity for binding certain molecules.

Exploration in Polymer Chemistry and Functional Materials

The application of this compound is also being explored in the field of polymer chemistry and functional materials. The sulfonyl chloride group can serve as an initiator for certain types of polymerization reactions, and the pyrazole ring can impart desirable properties to the resulting polymers.

It has been demonstrated that aromatic sulfonyl chlorides can act as initiators for metal-catalyzed living radical polymerization. cmu.edu This type of polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. By using a multifunctional initiator containing multiple sulfonyl chloride groups, it is possible to synthesize complex polymer architectures, such as star polymers.

Furthermore, sulfonyl chlorides can be used as macroinitiators for graft polymerization. researchgate.netresearchgate.net In this approach, a polymer backbone containing sulfonyl chloride groups is used to initiate the polymerization of a second monomer, resulting in a graft copolymer with a unique architecture and properties.

The pyrazole moiety itself is also of interest in the design of functional materials. Pyrazole derivatives have been used in the synthesis of coordination polymers and other materials with interesting optical and electronic properties. nih.govresearchgate.netacs.org The incorporation of the 1-methylpyrazole (B151067) group into a polymer or material could lead to new functional materials with applications in areas such as sensors, catalysts, and electronics.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methylpyrazole-3-sulfonamide |

| pyrazolothiadiazine |

| pyrazolothiadiazepine |

| pyrazolo[1,5-a]pyrimidine |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-Methyl-1H-pyrazole-3-sulfonyl chloride in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the methyl group.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following key signals:

A singlet for the N-methyl (N-CH₃) protons, typically appearing in the upfield region. In one instance, this signal was reported at approximately 4.06 ppm. googleapis.com

Two distinct signals for the two protons on the pyrazole ring, which appear as doublets due to coupling with each other. One doublet, corresponding to the proton at the C5 position, appears at approximately 7.51 ppm (J = 2.1 Hz). googleapis.com The other doublet, for the proton at the C4 position, is found slightly more upfield at around 6.89 ppm (J = 2.4 Hz). googleapis.com

The integration of these signals would confirm a 3:1:1 ratio, corresponding to the methyl group and the two individual ring protons, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, four distinct signals are anticipated:

One signal for the methyl carbon (N-CH₃).

Three signals for the carbon atoms of the pyrazole ring (C3, C4, and C5). The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group (C3) would be expected to be the most downfield of the ring carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | ¹H | ~ 4.06 | Singlet | N/A |

| H-4 | ¹H | ~ 6.89 | Doublet | ~ 2.4 |

| H-5 | ¹H | ~ 7.51 | Doublet | ~ 2.1 |

| N-CH₃ | ¹³C | 35 - 45 | N/A | N/A |

| C4 | ¹³C | 105 - 115 | N/A | N/A |

| C5 | ¹³C | 130 - 140 | N/A | N/A |

| C3-SO₂Cl | ¹³C | 145 - 155 | N/A | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₄H₅ClN₂O₂S, corresponding to a monoisotopic mass of approximately 179.98 Da. acs.org

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 180. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic isotopic pattern for the molecular ion would be expected, with a second peak ([M+2]⁺) at m/z ≈ 182 having approximately one-third the intensity of the main peak.

High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition with very high accuracy, matching the observed mass to the calculated mass of C₄H₅ClN₂O₂S.

Common fragmentation pathways under electron ionization (EI) would likely involve the loss of key functional groups:

Loss of Chlorine: A fragment corresponding to [M-Cl]⁺.

Loss of Sulfur Dioxide: A fragment corresponding to [M-SO₂]⁺.

Cleavage of the Sulfonyl Chloride Group: A fragment corresponding to [M-SO₂Cl]⁺, which would represent the 1-methyl-1H-pyrazolyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonyl chloride group.

Key expected absorption bands include:

Asymmetric and Symmetric SO₂ Stretching: Two very strong and sharp absorption bands are the hallmark of a sulfonyl group. The asymmetric stretch typically appears in the range of 1370-1400 cm⁻¹, while the symmetric stretch is found between 1180-1200 cm⁻¹.

C-H Stretching: Absorptions for the aromatic C-H bonds on the pyrazole ring and the aliphatic C-H bonds of the methyl group would be observed in the 2900-3100 cm⁻¹ region.

C=N and C=C Stretching: Vibrations from the pyrazole ring would appear in the 1400-1600 cm⁻¹ region.

S-Cl Stretching: A weaker absorption band for the sulfur-chlorine bond is expected in the 500-700 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| SO₂ | Asymmetric Stretch | 1370 - 1400 | Strong |

| SO₂ | Symmetric Stretch | 1180 - 1200 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2900 - 3000 | Medium |

| C=N / C=C (Ring) | Stretch | 1400 - 1600 | Medium-Weak |

| S-Cl | Stretch | 500 - 700 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can confirm bond lengths, bond angles, and intermolecular interactions in the solid state.

While this compound is a solid at room temperature, there is currently no publicly available crystal structure in crystallographic databases. If a suitable single crystal were grown, X-ray diffraction analysis could be performed to resolve its solid-state conformation and packing arrangement. Such an analysis would be invaluable for confirming the regiochemistry and understanding non-covalent interactions that govern its crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) (often with a small amount of acid modifier like formic acid), would be suitable. The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks detected by a UV detector. Purity levels of ≥95% are commonly reported for commercial batches. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is frequently used during synthetic procedures to monitor the progress of reactions involving this compound, confirming the consumption of the starting material and the formation of the desired product by analyzing the mass-to-charge ratio of the eluting peaks. acs.orggoogle.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis, often used to quickly check reaction progress or identify the appropriate solvent system for column chromatography purification. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable eluent, the disappearance of the starting material and the appearance of the product spot can be visualized, typically under UV light.

Safety, Handling, and Environmental Considerations in Research

Hazardous Properties and Safety Precautions in Laboratory Settings

"1-Methyl-1H-pyrazole-3-sulfonyl chloride" is a chemical compound that requires careful handling due to its hazardous nature. It is classified as a corrosive material that can cause severe skin burns and serious eye damage. nih.govfishersci.com The compound reacts violently with water, liberating toxic gas, which underscores the need for stringent safety measures in a laboratory environment. nih.govfishersci.com

Inhalation of this substance can cause respiratory irritation, and ingestion can be harmful. organic-chemistry.org Therefore, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of exposure to dust, vapors, mists, or gases. nih.govorganic-chemistry.org

Personal Protective Equipment (PPE): To ensure personal safety, researchers must use appropriate personal protective equipment. This includes:

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye contact. organic-chemistry.org

Hand Protection: Chemical-resistant gloves, such as those made of nitrile rubber, should be worn to prevent skin contact. It is important to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques. organic-chemistry.org

Body Protection: A laboratory coat or a chemical-resistant suit should be worn to protect the skin from accidental exposure. organic-chemistry.org

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used. organic-chemistry.org

Handling and Storage: "this compound" should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, bases, and amines. nih.gov The container should be kept tightly closed and stored under an inert atmosphere to prevent reaction with moisture. organic-chemistry.org

In the event of a spill, it is important to evacuate the area and prevent the material from coming into contact with water. The spilled material should be swept up or carefully collected with an inert absorbent material and placed in a suitable, labeled container for disposal. nih.gov

The following interactive data table summarizes the key hazard classifications for "this compound" based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage nih.gov |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage nih.gov |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed organic-chemistry.org |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation organic-chemistry.org |

Responsible Disposal and Waste Management Protocols

Proper disposal of "this compound" and its associated waste is a critical aspect of laboratory safety and environmental responsibility. Due to its reactivity with water and corrosive nature, it cannot be disposed of down the drain or in regular trash. nih.gov All waste containing this compound must be treated as hazardous waste and managed in accordance with local, state, and federal regulations. nih.gov

A key consideration for the disposal of sulfonyl chlorides is their reaction with water (hydrolysis). This reaction typically yields the corresponding sulfonic acid and hydrochloric acid. ontosight.ai While these products are also acidic, they are generally less reactive and hazardous than the parent sulfonyl chloride. Therefore, a potential pretreatment step for the disposal of small quantities of "this compound" could involve controlled hydrolysis. This should be performed with caution in a fume hood by slowly adding the compound to a large volume of cold water or a basic solution, such as sodium bicarbonate, to neutralize the resulting acids. sciencemadness.org

The neutralized aqueous solution should then be collected in a designated hazardous waste container. All contaminated materials, including personal protective equipment, glassware, and spill cleanup materials, must also be disposed of as hazardous waste. It is imperative to clearly label all waste containers with their contents.

For larger quantities or in situations where in-lab treatment is not feasible, the waste should be stored in a properly sealed and labeled container and disposed of through a licensed hazardous waste disposal company.

Environmental Impact and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" methods for the synthesis of chemical compounds, including pyrazole (B372694) derivatives and sulfonyl chlorides. Traditional methods for synthesizing sulfonyl chlorides often involve the use of harsh reagents like chlorosulfonic acid or require hazardous solvents. nih.gov

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of compounds like "this compound," several green chemistry principles can be applied:

Use of Alternative Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.netmdpi.com

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can improve the efficiency of reactions and reduce waste. rsc.org Photocatalytic methods are also emerging as a green alternative for the synthesis of sulfonyl chlorides. acs.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Milder Reaction Conditions: Employing reactions that can be carried out at ambient temperature and pressure reduces energy consumption and the potential for side reactions that generate waste. sci-hub.se

While specific green synthesis protocols for "this compound" are not extensively documented in the literature, the general principles and methods developed for the synthesis of other pyrazoles and sulfonyl chlorides provide a framework for developing more sustainable routes to this compound in the future. ias.ac.inmdpi.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-1H-pyrazole-3-sulfonyl chloride, and how are yields optimized?

- Methodology : The compound is typically synthesized via sulfonation of 1-methyl-1H-pyrazole derivatives. A validated approach involves reacting 1-methyl-1H-pyrazol-3-amine hydrochloride with chlorosulfonic acid under controlled conditions. For example, General Method D (as described in ) achieved a 38% yield using stoichiometric sulfonyl chloride in dichloromethane at 0–5°C. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity.

- Key Parameters :

- Temperature control (<5°C) to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis.

- Monitoring by TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) due to sensitivity to moisture and heat (mp 36–39°C, ).

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Quench residual reactivity with cold sodium bicarbonate solution during disposal .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- Analytical Workflow :

- NMR : Use deuterated chloroform (CDCl₃) for ¹H NMR analysis. Key peaks include:

| δ (ppm) | Assignment | Multiplicity | J (Hz) |

|---|---|---|---|

| 7.80 | Pyrazole-H | d | 2.1 |

| 3.88 | CH₃ | s | - |

- LCMS : Monitor [M+1]⁺ at m/z 162.05 for purity validation ().

- IR : Confirm sulfonyl group presence via S=O stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions using this compound to synthesize sulfonamides?

- Strategies :

- Nucleophile Selection : Primary amines (e.g., aliphatic or aromatic) react efficiently in dichloromethane with triethylamine as a base.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but may require lower temperatures (−20°C) to suppress hydrolysis.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation by activating the sulfonyl chloride group .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during derivative synthesis?

- Troubleshooting :

- Impurity Analysis : Compare observed LCMS peaks with theoretical m/z values to identify byproducts (e.g., hydrolysis products at m/z 144).

- Deuterium Exchange : Use D₂O shake tests to confirm exchangeable protons (e.g., NH in sulfonamides).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in complex derivatives .

Q. What are the mechanistic implications of competing side reactions during sulfonation?

- Case Study : Competing N-sulfonation versus C-sulfonation can occur in pyrazole systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。